



Application Notes and Protocols: UPCDC-30245 in Antiviral Research

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Compound of Interest		
Compound Name:	UPCDC-30245	
Cat. No.:	B15607661	Get Quote

These application notes provide an overview of the antiviral applications of **UPCDC-30245**, a potent allosteric p97 inhibitor. The information presented here is intended for researchers, scientists, and drug development professionals interested in the antiviral properties of this compound, with a focus on its activity against coronaviruses.

Introduction

UPCDC-30245 is an allosteric inhibitor of the p97 ATPase that has demonstrated a unique mechanism of action, distinguishing it from other p97 inhibitors such as CB-5083 and NMS-873.[1][2] While many p97 inhibitors impact the endoplasmic-reticulum-associated protein degradation (ERAD) and unfolded protein response (UPR) pathways, **UPCDC-30245** shows minimal effects on these processes.[3][4] Instead, its primary antiviral activity stems from its ability to block endo-lysosomal degradation.[1][3][5] This is achieved through a dual mechanism: the inhibition of early endosome formation and a reduction in lysosomal acidity.[1][3] This mode of action makes **UPCDC-30245** a valuable tool for studying viral entry and a potential candidate for antiviral therapeutic development, particularly against viruses that rely on the endo-lysosomal pathway for infection, such as coronaviruses.[1][6]

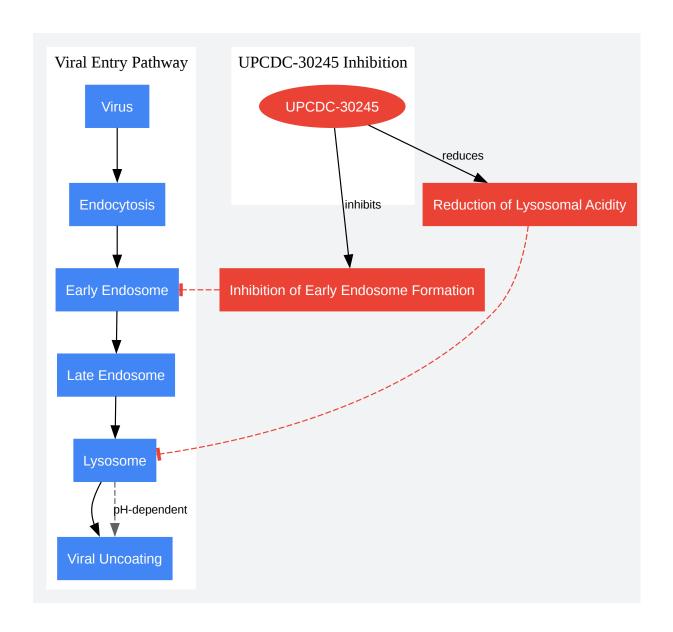
Mechanism of Action

UPCDC-30245 exerts its antiviral effects by disrupting the normal functioning of the endolysosomal pathway, which is critical for the entry of many viruses into host cells.[1] The compound's mechanism involves two key actions:



- Inhibition of Early Endosome Formation: **UPCDC-30245** has been shown to reduce the formation of early endosomes, a key step in the endocytic pathway.[1][7]
- Reduction of Lysosomal Acidity: The compound acts as a lysomotropic agent, increasing the pH of lysosomes and thereby inhibiting the function of pH-dependent lysosomal enzymes necessary for viral uncoating.[1]

By interfering with these processes, **UPCDC-30245** effectively blocks the entry of coronaviruses into the host cell.[1][3][7]





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Caption: Mechanism of UPCDC-30245 antiviral activity.

Quantitative Data Summary

The following tables summarize the quantitative effects of **UPCDC-30245** in various cellular assays.

Table 1: Effect of **UPCDC-30245** on Early Endosome Formation

Treatment (1 h)	Cell Line	EEA1 Positive Puncta (Cell Count)
DMSO (Control)	H1299	550
CB-5083 (5 μM)	H1299	528
UPCDC-30245 (5 μM)	H1299	228

Data extracted from a study by Wang et al.[4][7]

Table 2: Effect of UPCDC-30245 on Autophagy Flux in HeLa Cells

Treatment (2 h)	Autophagosomes (Increased/Decreased)	Autolysosomes (Increased/Decreased)
DMSO (Control)	-	-
CB-5083 (5 μM)	No significant change	No significant change
UPCDC-30245 (5 μM)	Increased	Reduced
Hydroxychloroquine (50 μM)	Increased	Reduced
Bafilomycin A1 (10 μM)	Increased	Reduced

Data from HeLa cells stably expressing mRFP-GFP-LC3 reporter.[4][7]

Table 3: Antiviral Activity of UPCDC-30245 against HCoV-229E



Assay	Effect of UPCDC-30245
Cytopathic Effect (CPE)	Inhibition of CPE
Viral Titer	Reduction in virus titer

As demonstrated in H1299 cells.[7]

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the antiviral activity of **UPCDC-30245**.

Protocol 1: Assessment of Early Endosome Formation

This protocol is designed to quantify the effect of **UPCDC-30245** on the formation of early endosomes by immunofluorescently labeling the early endosome marker EEA1.

Materials:

- H1299 cells
- Cell culture medium (e.g., DMEM) with 10% FBS
- UPCDC-30245, CB-5083, DMSO (vehicle control)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-EEA1
- Fluorescently labeled secondary antibody
- DAPI stain



Fluorescence microscope

Procedure:

- Seed H1299 cells on coverslips in a 24-well plate and allow them to adhere overnight.
- Treat the cells with 5 μM UPCDC-30245, 5 μM CB-5083, or DMSO for 1 hour.
- · Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Wash three times with PBS.
- Block with blocking buffer for 1 hour at room temperature.
- Incubate with the primary anti-EEA1 antibody diluted in blocking buffer overnight at 4°C.
- · Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
- Wash three times with PBS.
- Mount the coverslips on microscope slides.
- Image the cells using a fluorescence microscope and quantify the number of EEA1-positive puncta per cell.

Protocol 2: Time-of-Addition Assay for Antiviral Activity

This assay determines the stage of the viral life cycle that is inhibited by **UPCDC-30245**.

Materials:



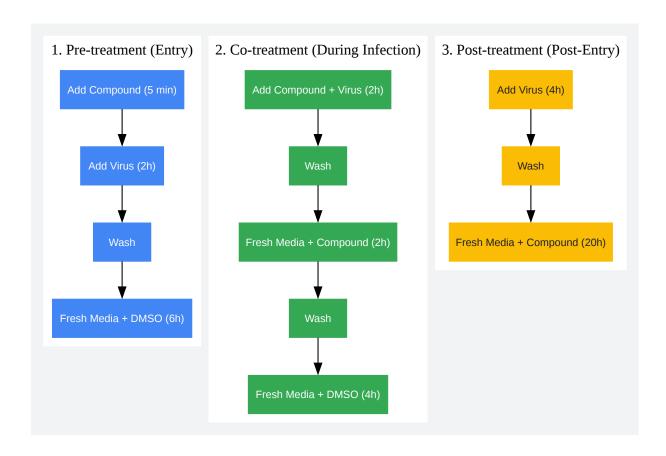
- H1299 cells
- HCoV-229E virus stock
- · Cell culture medium
- UPCDC-30245, Remdesivir (positive control for post-entry inhibition), DMSO
- Reagents for quantifying viral RNA (qRT-PCR) or viral titer (plaque assay or TCID50).

Procedure:

- Pre-treatment (Virus Entry):
 - Treat H1299 cells with 2.5 μM UPCDC-30245 or DMSO for 5 minutes.
 - Infect the cells with HCoV-229E for 2 hours in the presence of the compound.
 - Wash the cells to remove the virus and compound.
 - Add fresh media with DMSO and incubate for 6 hours.
- Co-treatment (During Infection):
 - Add UPCDC-30245 and HCoV-229E to the cells simultaneously and incubate for 2 hours.
 - Wash the cells and add fresh media containing the compound for another 2 hours.
 - Wash again and add fresh media with DMSO for 4 hours.
- Post-treatment (Post-entry):
 - Infect cells with HCoV-229E for 4 hours.
 - Wash to remove the virus.
 - Add media containing 2.5 μM UPCDC-30245 or Remdesivir and incubate for 20 hours.
- Analysis:



- Harvest the cells or supernatant at the end of the incubation periods.
- Quantify the level of viral infection by measuring viral RNA levels via qRT-PCR or by determining the viral titer.



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